GlyT-1 Inhibitory Potency of the 4-Methyl-3-tetrazol-1-yl Benzoyl-Piperazine Chemotype vs. Positional Isomers
In the benzoyl-piperazine GlyT-1 inhibitor series (US7427612), the 4-methyl-3-(1H-tetrazol-1-yl)benzoyl substitution pattern is explicitly disclosed as a preferred embodiment. While the patent does not isolate ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate for individual IC₅₀ reporting, the structure-activity relationship (SAR) tables demonstrate that the 3-tetrazol-1-yl-4-methylphenyl group confers GlyT-1 IC₅₀ values in the low nanomolar range, comparable to the most potent exemplars in the series [1]. By contrast, the 4-tetrazol-1-yl positional isomer (lacking the 4-methyl substituent) shows a >10-fold reduction in GlyT-1 inhibitory potency across multiple piperazine carbamate analogs [1]. This positions the 4-methyl-3-tetrazol-1-yl substitution as a pharmacophoric requirement for high-affinity GlyT-1 engagement within this chemotype [1].
| Evidence Dimension | GlyT-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Low nanomolar IC₅₀ range inferred from SAR tables for 4-methyl-3-(1H-tetrazol-1-yl)benzoyl-piperazine carbamates [1] |
| Comparator Or Baseline | 4-(1H-tetrazol-1-yl)benzoyl positional isomer without 4-methyl: >10-fold higher IC₅₀ (lower potency) [1] |
| Quantified Difference | >10-fold potency advantage for the 4-methyl-3-tetrazol-1-yl substitution pattern [1] |
| Conditions | GlyT-1 functional uptake assay in CHO cells expressing human GlyT-1 (US7427612, Example 2) [1] |
Why This Matters
For CNS programs targeting glycine transporter modulation, selecting the precise 4-methyl-3-tetrazol-1-yl regiochemistry is critical; procurement of a positional isomer may yield a compound with an order of magnitude lower target affinity, compromising screening campaigns.
- [1] Jolidon, S., et al. (2008). Benzoyl-piperazine derivatives. US Patent 7,427,612. Tables 1-6. Retrieved from https://patents.google.com/patent/US7427612B2 View Source
